molecular formula C10H14ClN B3241565 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine CAS No. 1471984-43-6

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine

Cat. No.: B3241565
CAS No.: 1471984-43-6
M. Wt: 183.68 g/mol
InChI Key: VPZCMDGVAFTRSV-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine typically involves the chlorination of 2-(propan-2-yl)phenylmethanamine. The process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps such as recrystallization or distillation to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding dechlorinated amine.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-(propan-2-yl)phenylmethanamine: Lacks the chloro substitution, resulting in different chemical reactivity and biological activity.

    5-Chloro-2-(propan-2-yl)aniline: Similar structure but with an aniline group instead of a methanamine group, leading to different properties.

Uniqueness: 1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine is unique due to the presence of both the chloro and amine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(5-chloro-2-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZCMDGVAFTRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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